molecular formula C14H10O4 B13443430 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one

8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B13443430
M. Wt: 242.23 g/mol
InChI Key: WLRUYVVMTATKCC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties .

Scientific Research Applications

8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For example, it can activate neuroprotective mechanisms by interacting with enzymes like SIRT-1, which regulates DNA expression, cell apoptosis, and aging . This interaction can lead to beneficial effects in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

8-hydroxy-3-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)18-13(11)7-9/h2-7,15H,1H3

InChI Key

WLRUYVVMTATKCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)C(=O)O2

Origin of Product

United States

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